1,2-Dihydro-8-methoxy-2-oxo-5-quinolinecarboxaldehyde
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Overview
Description
The compound 1,2-Dihydro-8-methoxy-2-oxo-5-quinolinecarboxaldehyde is a complex organic molecule with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydro-8-methoxy-2-oxo-5-quinolinecarboxaldehyde typically involves multiple steps, including the formation of the triazabicyclo core and the subsequent attachment of the dihydroxyheptyl side chain. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydro-8-methoxy-2-oxo-5-quinolinecarboxaldehyde: undergoes various chemical reactions, including:
Oxidation: The dihydroxyheptyl side chain can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the triazabicyclo core or the side chain.
Substitution: Functional groups on the molecule can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dihydroxyheptyl side chain may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
1,2-Dihydro-8-methoxy-2-oxo-5-quinolinecarboxaldehyde: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1,2-Dihydro-8-methoxy-2-oxo-5-quinolinecarboxaldehyde involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2-Dihydro-8-methoxy-2-oxo-5-quinolinecarboxaldehyde: can be compared with other triazabicyclo compounds, such as those with different side chains or functional groups.
Intermetallic compounds:
Uniqueness
The uniqueness of This compound lies in its specific stereochemistry and the presence of the dihydroxyheptyl side chain, which imparts distinct chemical and biological properties.
Properties
CAS No. |
57682-64-1 |
---|---|
Molecular Formula |
C21H39N3O3 |
Molecular Weight |
381.6 g/mol |
IUPAC Name |
(13R,17R)-17-[(1R,2S)-1,2-dihydroxyheptyl]-1,5,10-triazabicyclo[11.4.0]heptadec-15-en-11-one |
InChI |
InChI=1S/C21H39N3O3/c1-2-3-4-11-19(25)21(27)18-10-7-9-17-16-20(26)23-14-6-5-12-22-13-8-15-24(17)18/h7,10,17-19,21-22,25,27H,2-6,8-9,11-16H2,1H3,(H,23,26)/t17-,18-,19+,21-/m1/s1 |
InChI Key |
KZZKPJBKEJKNAK-WERVVEIQSA-N |
Isomeric SMILES |
CCCCC[C@@H]([C@@H]([C@H]1C=CC[C@H]2N1CCCNCCCCNC(=O)C2)O)O |
SMILES |
CCCCCC(C(C1C=CCC2N1CCCNCCCCNC(=O)C2)O)O |
Canonical SMILES |
CCCCCC(C(C1C=CCC2N1CCCNCCCCNC(=O)C2)O)O |
Synonyms |
cannabisativine |
Origin of Product |
United States |
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